molecular formula C8H12N2O4 B2939344 (3R)-piperidine-3-carbonitrile oxalic acid CAS No. 2227198-66-3

(3R)-piperidine-3-carbonitrile oxalic acid

Cat. No.: B2939344
CAS No.: 2227198-66-3
M. Wt: 200.194
InChI Key: HNNODRZDKBPKLS-RGMNGODLSA-N
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Description

(3R)-piperidine-3-carbonitrile oxalic acid is an organic compound that combines the structural features of piperidine, a six-membered nitrogen-containing ring, with a nitrile group and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-piperidine-3-carbonitrile oxalic acid typically involves the following steps:

    Formation of (3R)-piperidine-3-carbonitrile: This can be achieved through the reaction of (3R)-piperidine with cyanogen bromide under controlled conditions.

    Combination with Oxalic Acid: The resulting (3R)-piperidine-3-carbonitrile is then reacted with oxalic acid to form the final compound. This step may involve the use of solvents such as ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R)-piperidine-3-carbonitrile oxalic acid can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R)-piperidine-3-carbonitrile oxalic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-piperidine-3-carbonitrile oxalic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can act as a reactive site for further chemical modifications, enhancing its versatility.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carbonitrile: Lacks the oxalic acid component.

    Oxalic Acid Derivatives: Compounds like oxalic acid dihydrate or oxalyl chloride.

Uniqueness

(3R)-piperidine-3-carbonitrile oxalic acid is unique due to the combination of the piperidine ring, nitrile group, and oxalic acid

Properties

IUPAC Name

oxalic acid;(3R)-piperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNODRZDKBPKLS-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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